molecular formula C12H15FN2S B10862399 1-Cyclopentyl-3-(4-fluorophenyl)thiourea

1-Cyclopentyl-3-(4-fluorophenyl)thiourea

Cat. No.: B10862399
M. Wt: 238.33 g/mol
InChI Key: RLLJBEXXTHNFBP-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(4-fluorophenyl)thiourea is a chemical compound with the molecular formula C14H19FN2S It is characterized by the presence of a cyclopentyl group and a 4-fluorophenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(4-fluorophenyl)thiourea typically involves the reaction of cyclopentylamine with 4-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete reaction, followed by purification steps such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-(4-fluorophenyl)thiourea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-N’-(4-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(2-fluorophenyl)thiourea
  • N-cyclopentyl-N’-(3-fluorophenyl)thiourea
  • N-cyclopentyl-N’-(4-chlorophenyl)thiourea

Uniqueness

N-cyclopentyl-N’-(4-fluorophenyl)thiourea is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclopentyl group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H15FN2S

Molecular Weight

238.33 g/mol

IUPAC Name

1-cyclopentyl-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C12H15FN2S/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16)

InChI Key

RLLJBEXXTHNFBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)F

Origin of Product

United States

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